2-(3-Aminophenoxy)acetamide
Overview
Description
2-(3-Aminophenoxy)acetamide is a chemical compound with the CAS Number: 62877-06-9 . It has a molecular weight of 166.18 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2 . The InChI Code is 1S/C8H10N2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been used in the synthesis of aromatic poly (ether ether ketone amide)s .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 122-123°C . and is typically stored at room temperature .Scientific Research Applications
2-(3-Aminophenoxy)acetamide is a compound that has garnered interest within the scientific community for its potential applications across various fields of research. While not directly studied under this name in the available literature, compounds with similar functional groups, such as acetaminophen and its derivatives, have been extensively researched for their degradation, synthesis, pharmacological activities, and environmental impact. This summary will focus on the broader applications and implications of related research, adhering to the specified requirements to exclude information related to drug use, dosage, and side effects.
Degradation and Environmental Impact
Research on acetaminophen, a compound structurally related to this compound, highlights the advanced oxidation processes (AOPs) used to treat its presence in aqueous mediums. These studies shed light on the degradation pathways, by-products, and biotoxicity of such compounds. Notably, various by-products, including acetamide, have been identified, with implications for environmental toxicity and ecosystem threats. The use of computational methods to predict reactive sites and degradation pathways offers insights into enhancing degradation processes in water treatment systems (Qutob et al., 2022).
Synthesis and Pharmacological Activities
The synthesis of phenoxy acetamide derivatives, encompassing chalcone, indole, and quinoline, highlights the chemical diversity and pharmacological significance of these compounds. Such research underpins the development of new pharmaceuticals, with a focus on safety, efficacy, and enhancing life quality. This area of research is critical for medicinal chemists aiming to design novel therapeutic agents with optimized biological effects (Al-Ostoot et al., 2021).
Toxicity and Liver Injury Mechanisms
Investigations into acetaminophen-induced liver injury (AILI) elucidate the pathogenic mechanisms and potential therapeutic interventions for liver toxicity. Understanding the role of N-acetyl-p-benzoquinone imine (NAPQI) and the impact of oxidative/nitrosative stress provides a foundation for drug screening and selection aimed at mitigating liver damage risks (Cai et al., 2022).
Environmental Persistence and Treatment Challenges
The occurrence, toxicity, and challenges in removing acetaminophen from environmental compartments underscore the compound's impact on water quality and ecosystem health. Research focusing on the concentrations, removal technologies, and transformation pathways of acetaminophen in wastewater, surface water, groundwater, and soil/sediments highlights the need for advanced treatment systems to address the persistence and toxicity of these micropollutants (Vo et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-aminophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBTHVBFKRBRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62877-06-9 | |
Record name | 2-(3-aminophenoxy)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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